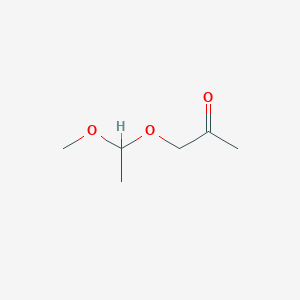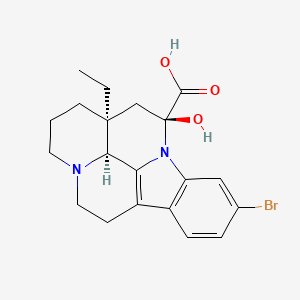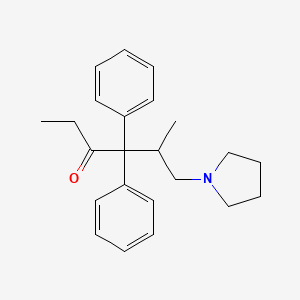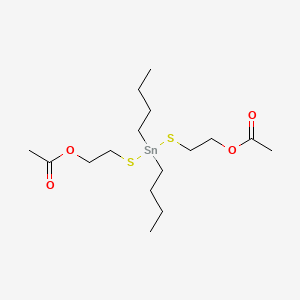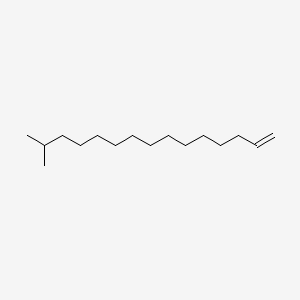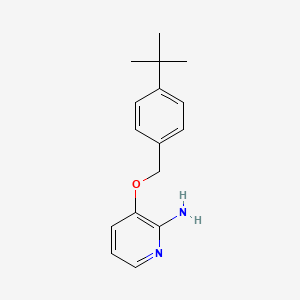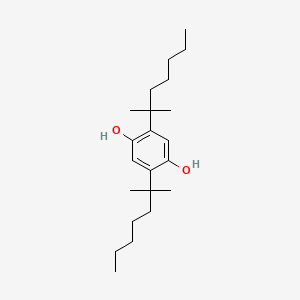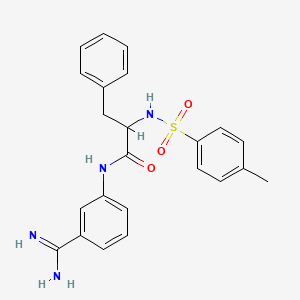
3'-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide is a complex organic compound with a molecular formula of C23H24N4O3S and a molecular weight of 436.57 . This compound is known for its unique structure, which includes an amidino group, a p-toluenesulfonamido group, and a hydrocinnamanilide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide typically involves multiple steps, starting with the preparation of the p-toluenesulfonamide precursor. This precursor can be synthesized through the FeCl3-catalyzed direct substitution reaction with benzylic and allylic alcohols
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 and OsO4.
Reduction: Reduction reactions can be carried out using agents such as NaBH4 and LiAlH4.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like RLi and RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include FeCl3 for catalysis, tetrabutylammonium fluoride (TBAF) for nucleophilic reactions, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines or alcohols .
Aplicaciones Científicas De Investigación
3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide involves its interaction with specific molecular targets and pathways. The amidino group can form hydrogen bonds with biological molecules, while the p-toluenesulfonamido group can interact with hydrophobic regions of proteins . These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
p-Toluenesulfonamide: A precursor used in the synthesis of 3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide.
Hydrocinnamanilide: Shares a similar backbone structure but lacks the amidino and p-toluenesulfonamido groups.
Uniqueness
3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the amidino and p-toluenesulfonamido groups allows for diverse interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
92953-68-9 |
|---|---|
Fórmula molecular |
C23H24N4O3S |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
N-(3-carbamimidoylphenyl)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide |
InChI |
InChI=1S/C23H24N4O3S/c1-16-10-12-20(13-11-16)31(29,30)27-21(14-17-6-3-2-4-7-17)23(28)26-19-9-5-8-18(15-19)22(24)25/h2-13,15,21,27H,14H2,1H3,(H3,24,25)(H,26,28) |
Clave InChI |
WPCPYIPHLGNKHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


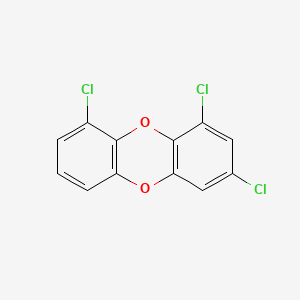
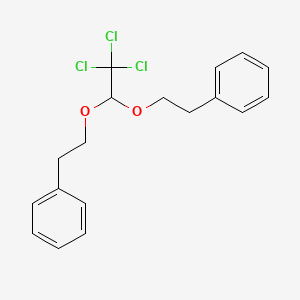
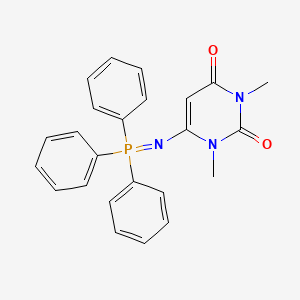
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13780946.png)
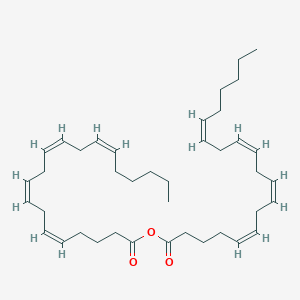
![[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13780954.png)
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]-](/img/structure/B13780965.png)
